N-Hydroxysulfosuccinimide sodium

Description

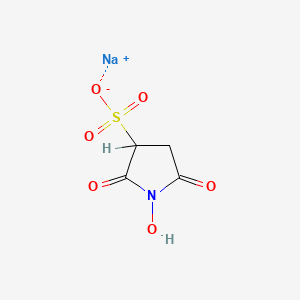

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPENMORRBUTCPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393267 | |

| Record name | N-Hydroxysulfosuccinimide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106627-54-7 | |

| Record name | N-Hydroxysulfosuccinimide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxysulfosuccinimide Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of N-hydroxysulfosuccinimide (Sulfo-NHS) in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysulfosuccinimide (Sulfo-NHS) is a critical reagent in the field of bioconjugation, enabling the stable and efficient covalent linking of biomolecules. Its unique properties, particularly its enhanced water solubility and ability to stabilize reactive intermediates, have made it an indispensable tool for applications ranging from protein labeling and antibody-drug conjugate (ADC) development to surface immobilization for diagnostics. This guide provides an in-depth technical overview of the core principles, methodologies, and applications of Sulfo-NHS in modern bioconjugation chemistry.

The Core Function of Sulfo-NHS: Enhancing Carbodiimide Chemistry

Sulfo-NHS is primarily used as an additive to enhance the efficiency of carbodiimide-mediated crosslinking, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[1] EDC is a zero-length crosslinker that activates carboxyl groups (-COOH) to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to rapid hydrolysis in aqueous environments, which regenerates the original carboxyl group and significantly reduces the yield of the desired conjugation product.[2]

The pivotal role of Sulfo-NHS is to react with the unstable O-acylisourea intermediate to form a semi-stable, amine-reactive Sulfo-NHS ester.[3] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, providing a larger window of opportunity for it to react with a primary amine (-NH2) on the target biomolecule (e.g., the side chain of a lysine residue) to form a stable amide bond. The addition of Sulfo-NHS, therefore, greatly increases the efficiency and yield of the conjugation reaction.[1][3]

Key Advantages of Sulfo-NHS over Standard NHS

The primary distinction between Sulfo-NHS and its non-sulfonated analog, N-hydroxysuccinimide (NHS), is the presence of a negatively charged sulfonate (-SO₃⁻) group on the succinimide ring.[4] This single modification imparts several critical advantages for bioconjugation in biological systems.

-

Enhanced Water Solubility : The sulfonate group makes Sulfo-NHS and the resulting Sulfo-NHS esters highly water-soluble.[][6] This eliminates the need for organic co-solvents like DMSO or DMF, which are often required to dissolve standard NHS esters but can denature or destabilize sensitive proteins and antibodies.[][7] Reactions can be performed in purely aqueous buffers, better-preserving protein structure and function.[]

-

Membrane Impermeability : The negative charge of the sulfonate group prevents Sulfo-NHS esters from passively diffusing across the lipid bilayer of cell membranes.[7][8] This property is crucial for applications requiring specific labeling of cell surface proteins, as it prevents the unintentional labeling of intracellular components.[8] Standard NHS esters, being more lipophilic, can permeate the cell membrane.[7]

-

Reduced Aggregation : The hydrophilic nature of Sulfo-NHS helps to prevent the hydrophobic collapse and aggregation that can occur when using less soluble NHS esters in aqueous media with high protein concentrations.[]

Data Presentation: Comparative Analysis

| Feature | Sulfo-NHS Ester | NHS Ester | Rationale / Citation |

| Water Solubility | High; readily dissolves in aqueous buffers. | Generally low; often requires an organic co-solvent (DMSO, DMF). | The sulfonate group increases hydrophilicity.[6][7] |

| Membrane Permeability | Impermeable to the cell membrane. | Permeable to the cell membrane. | The charged sulfonate group prevents passive diffusion.[7][8] |

| Primary Application | Cell surface labeling, aqueous protein modifications. | Intracellular and general protein labeling. | Due to differences in membrane permeability and solubility.[7] |

| Reaction Environment | Fully aqueous buffers (e.g., PBS, MES), preserving protein stability. | Often requires organic co-solvents, which may impact protein structure. | The inherent water solubility of Sulfo-NHS avoids the need for solvents.[] |

| Hydrolysis Half-life | Hours at pH 7, minutes at pH 8.6. | 4-5 hours at pH 7, ~10 minutes at pH 8.6. | Both are susceptible to hydrolysis, which is highly pH-dependent.[3][7][9] |

| Parameter | Typical Value/Range | Notes / Citation |

| Activation pH | 4.5 - 7.2 | MES buffer at pH 4.7-6.0 is commonly used for the initial activation step.[9] |

| Conjugation pH | 7.0 - 8.5 | Reaction with primary amines is most efficient at a slightly alkaline pH. Phosphate buffer (PBS) at pH 7.2-7.5 is common. |

| Molar Excess (EDC) | 2 - 10-fold over carboxyls | A molar excess drives the reaction forward.[1][3] |

| Molar Excess (Sulfo-NHS) | 2.5 - 5-fold over carboxyls | Typically a 2.5:1 molar ratio of Sulfo-NHS to EDC is used.[1][9] |

| Reaction Time | Activation: 15 min (RT) Conjugation: 2 hours (RT) or 4 hours (4°C) | Incubation times can be optimized based on the specific biomolecules.[1] |

| Quenching Reagents | 10-50 mM Tris, Glycine, or Hydroxylamine | Added to terminate the reaction by consuming any remaining active esters.[8][10] |

Experimental Protocols

This protocol describes the conjugation of a carboxyl-containing protein (Protein B) to an amine-containing protein (Protein A) using EDC and Sulfo-NHS. This two-step method minimizes undesirable polymerization of Protein A.

Materials:

-

Protein A (amine-containing)

-

Protein B (carboxyl-containing)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Methodology:

-

Preparation of Protein B : Dissolve Protein B in Activation Buffer to a concentration of 1-10 mg/mL.[1]

-

Activation of Carboxyls :

-

Removal of Excess Reagents : Immediately remove excess EDC and Sulfo-NHS from the activated Protein B using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent EDC from crosslinking Protein A in the next step.

-

Conjugation to Protein A :

-

Immediately add the purified, activated Protein B to a solution of Protein A in Coupling Buffer. A 10-fold molar excess of the activated protein to the amine-containing protein is often a good starting point.[1]

-

Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.

-

-

Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes.

-

Purification : Purify the final conjugate from excess reagents and unreacted proteins using dialysis or size-exclusion chromatography.

This protocol is designed for the specific labeling of proteins on the exterior of living cells using a membrane-impermeable Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-Biotin).

Materials:

-

Adherent or suspension cells (1-25 x 10⁶ cells/mL)

-

Ice-cold, amine-free PBS (pH 7.2-8.0)

-

Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Quenching Buffer: 100 mM glycine or Tris in PBS[8]

Methodology:

-

Cell Preparation :

-

Labeling Reaction :

-

Prepare the Sulfo-NHS ester solution immediately before use by dissolving it in PBS to the desired concentration (typically 0.25-1 mg/mL).[8]

-

Add the labeling solution to the cell suspension.

-

Incubate for 30 minutes on ice.[8] Incubation at 4°C is critical to minimize the internalization of labeled proteins via endocytosis.

-

-

Quenching : Add Quenching Buffer to the cells and incubate for 10-15 minutes on ice to stop the reaction.[8]

-

Washing : Wash the cells three times with ice-cold PBS to remove excess, unreacted labeling reagent and quenching buffer.

-

Downstream Analysis : The labeled cells are now ready for subsequent applications, such as cell lysis for western blot analysis, flow cytometry, or microscopy.

Applications in Drug Development and Research

The reliability and versatility of Sulfo-NHS chemistry have made it a cornerstone of numerous applications:

-

Antibody-Drug Conjugates (ADCs) : Sulfo-NHS chemistry is used to link cytotoxic drugs to monoclonal antibodies, leveraging the antibody's specificity to target cancer cells.

-

Immunoassays and Diagnostics : Covalently immobilizing antibodies or antigens onto carboxylated surfaces (e.g., magnetic beads, ELISA plates, biosensor chips) is a common application.[10]

-

Proteomics and Protein Interaction Studies : By tagging proteins, researchers can identify binding partners, study protein complexes, and map cellular proteomes.[11] Sulfo-NHS-based crosslinkers are used to "freeze" protein-protein interactions for analysis.[11]

-

Fluorescent Labeling : Attaching fluorescent dyes to antibodies and proteins for use in microscopy, flow cytometry, and other imaging techniques.[12]

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. News - Sulfo-NHS: The science behind its vital role in biomedical research [zoranchem.com]

- 12. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Sulfo-NHS Ester Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester chemistry, a cornerstone technique for the covalent labeling of proteins. We will delve into the core principles of the reaction, factors influencing its efficiency, and provide detailed protocols for its application in various research contexts, including the investigation of cell signaling pathways.

Core Principles of Sulfo-NHS Ester Chemistry

Sulfo-NHS esters are amine-reactive chemical reagents widely used to covalently attach labels, such as biotin or fluorescent dyes, to proteins and other biomolecules.[1][2] The key to their utility lies in the N-hydroxysuccinimide ester functional group, which reacts efficiently with primary amines (-NH₂) found at the N-terminus of polypeptides and on the side chain of lysine residues.[3][4]

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the ester, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1] A critical feature of Sulfo-NHS esters is the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring.[1] This sulfonate group imparts high water solubility to the reagent and renders it membrane-impermeable.[1][4] This property is particularly advantageous for specifically labeling proteins on the outer surface of intact cells, preventing the labeling of intracellular proteins.[1] In contrast, traditional NHS esters are hydrophobic, requiring dissolution in organic solvents like DMSO or DMF, and can readily cross cell membranes, leading to non-specific labeling of both cell surface and intracellular proteins.[1]

The primary competing reaction is the hydrolysis of the NHS ester, which also increases at higher pH and can reduce labeling efficiency.[1] Therefore, careful control of reaction conditions is crucial for successful protein labeling.

Reaction Mechanism:

Factors Influencing Labeling Efficiency

Several factors must be optimized to achieve efficient and specific protein labeling with Sulfo-NHS esters.

| Factor | Optimal Condition/Consideration | Rationale |

| pH | 7.0 - 9.0 (Optimal: 8.2 - 8.5)[1][5] | The reaction of NHS esters with primary amines is highly pH-dependent. At lower pH, primary amines are protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases, reducing labeling efficiency.[1][5] |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate)[3] | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the Sulfo-NHS ester, significantly reducing labeling efficiency.[5] |

| Protein Concentration | ≥ 2 mg/mL recommended[5] | Higher protein concentrations generally lead to better labeling efficiency. Dilute protein solutions may require a greater molar excess of the labeling reagent. |

| Reagent Stability | Prepare fresh solutions immediately before use.[6] | Sulfo-NHS esters are moisture-sensitive and readily hydrolyze in aqueous solutions, becoming non-reactive. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods.[3][6] |

| Molar Excess of Reagent | Empirically determined (typically 10- to 50-fold molar excess)[2] | The optimal molar ratio of Sulfo-NHS ester to protein depends on the protein concentration and the number of accessible primary amines. A sufficient excess is needed to drive the reaction to completion. |

| Temperature and Incubation Time | 30-60 minutes at room temperature or 2 hours at 4°C[7] | Lower temperatures (4°C) are often preferred for cell surface labeling to minimize internalization of the label.[1] Reaction times can be adjusted based on the specific application. |

| Quenching | Addition of an amine-containing buffer (e.g., Tris or glycine)[3] | Quenching stops the labeling reaction by consuming any unreacted Sulfo-NHS ester. |

Experimental Protocols

General Protocol for Labeling Purified Proteins in Solution

This protocol provides a general guideline for labeling a purified protein with a Sulfo-NHS ester reagent.

Materials:

-

Purified protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Anhydrous DMSO or DMF (if needed for initial reagent dissolution)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.[2]

-

Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS ester reagent in reaction buffer or ultrapure water to a desired stock concentration (e.g., 10 mM).[7] Alternatively, for less soluble reagents, dissolve in a small amount of anhydrous DMSO or DMF before adding to the aqueous reaction mixture.[3]

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the Sulfo-NHS ester solution to the protein solution.[2] The optimal molar ratio should be determined empirically for each specific protein and application.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[1][2]

-

Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]

Protocol for Cell Surface Protein Labeling

This protocol is designed for the specific labeling of proteins on the surface of living cells using a membrane-impermeable Sulfo-NHS ester.

Materials:

-

Suspension or adherent cells

-

Ice-cold, amine-free PBS (pH 7.2-8.0)

-

Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Ice-cold quenching buffer (e.g., 50 mM glycine in PBS)[8]

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.

-

For suspension cells, pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet three times with ice-cold PBS. Resuspend the cells in ice-cold PBS at a concentration of 1-25 x 10⁶ cells/mL.[1]

-

-

Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS ester reagent in ice-cold PBS to the desired final concentration (typically 0.25-1 mg/mL).[1]

-

Labeling Reaction: Add the Sulfo-NHS ester solution to the cells and incubate for 30 minutes at 4°C (on ice).[1][8] Incubation at 4°C is crucial to minimize the internalization of the label.

-

Quenching: To stop the labeling reaction, add the ice-cold quenching buffer to the cells and incubate for 10 minutes at 4°C.[8]

-

Washing: Wash the cells three times with ice-cold PBS to remove excess labeling reagent and byproducts.

-

Downstream Analysis: The labeled cells are now ready for downstream applications such as cell lysis, protein extraction, and analysis by western blot or mass spectrometry.

Application in Signaling Pathway Investigation: EGFR Signaling

Sulfo-NHS ester-mediated labeling of cell surface proteins is a powerful tool for studying signaling pathways initiated at the plasma membrane. A prominent example is the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes, becomes phosphorylated, and initiates a cascade of intracellular signals that regulate cell proliferation, differentiation, and survival.[8][9]

By using a membrane-impermeable Sulfo-NHS ester like Sulfo-NHS-Biotin, researchers can specifically label the extracellular domain of EGFR and other cell surface proteins.[8] This allows for the tracking of EGFR trafficking, such as internalization and degradation, and for the isolation of the cell surface protein population to assess changes in receptor levels under different conditions.[8]

Experimental Workflow for EGFR Signaling Study:

Following the labeling and isolation of cell surface proteins, the levels of EGFR can be quantified by western blotting. This approach can be used to study how different stimuli or genetic manipulations affect the presentation of EGFR at the cell surface.[8] Furthermore, by stimulating the cells with EGF after labeling, one can follow the downstream signaling events, such as the phosphorylation of EGFR and the expression of target genes like EGR1 and FOS, providing a comprehensive view of the signaling cascade.[8]

EGFR Signaling Pathway:

Conclusion

Sulfo-NHS ester chemistry provides a robust and versatile method for labeling proteins, particularly for applications requiring the specific targeting of cell surface proteins. Its water solubility and membrane impermeability offer significant advantages over traditional NHS esters. By understanding the core principles of the reaction and carefully optimizing experimental conditions, researchers can effectively utilize this powerful tool for a wide range of applications, from basic biochemical studies to the detailed investigation of complex cellular signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. covachem.com [covachem.com]

- 4. mesoscale.com [mesoscale.com]

- 5. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cy5-nhs-ester.com [cy5-nhs-ester.com]

- 8. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Navigating Aqueous Environments: A Technical Guide to the Solubility of N-Hydroxysulfosuccinimide Sodium (Sulfo-NHS) in Common Buffers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS), a critical reagent in bioconjugation and drug development. Aimed at researchers, scientists, and drug development professionals, this document delves into the qualitative and quantitative aspects of Sulfo-NHS solubility in various aqueous buffer systems, outlines detailed experimental protocols for solubility determination, and discusses the critical factor of its stability against hydrolysis.

Introduction to this compound (Sulfo-NHS)

This compound salt is a water-soluble derivative of N-hydroxysuccinimide (NHS). The introduction of a sulfonate group to the succinimide ring imparts significant hydrophilicity to the molecule.[][2][3] This key feature allows for its direct use in aqueous buffers, circumventing the need for organic solvents like DMSO or DMF, which can be detrimental to the structure and function of proteins and other biomolecules.[][4] Sulfo-NHS is widely employed as a reagent to activate carboxyl groups, converting them into amine-reactive sulfo-NHS esters. This reaction is fundamental for the covalent crosslinking, labeling, and immobilization of proteins, peptides, and other molecules.[5][6]

The primary advantages of using Sulfo-NHS in bioconjugation reactions include:

-

High Water Solubility: Facilitates reactions in purely aqueous environments, preserving the native conformation of biomolecules.[][3]

-

Membrane Impermeability: The charged sulfonate group prevents the molecule from crossing cell membranes, making it an ideal choice for selectively labeling cell surface proteins.[4]

-

Enhanced Stability of Activated Intermediates: In the presence of a carbodiimide like EDC, Sulfo-NHS forms a more stable amine-reactive intermediate compared to the O-acylisourea intermediate formed by EDC alone, leading to higher coupling efficiencies.[5]

Factors Influencing the Solubility and Stability of Sulfo-NHS

The practical utility of Sulfo-NHS in aqueous solutions is governed by both its solubility and its stability, particularly its susceptibility to hydrolysis.

Solubility

While Sulfo-NHS is recognized for its excellent water solubility, specific quantitative data on its solubility limits in various buffers is not extensively documented in publicly available literature. A Safety Data Sheet for the compound even states that its water solubility has not been determined.[7] However, some sources indicate that sulfo-NHS esters can be soluble in water up to approximately 10 mM.[8] It is important to note that this figure pertains to the ester form and not the Sulfo-NHS sodium salt itself. For Sulfo-NHS containing crosslinkers, typical concentrations used in aqueous solutions range from 5 to 10 mg/mL.[9]

Several factors can influence the solubility of Sulfo-NHS in a given buffer:

-

Buffer Composition and Salt Concentration: The solubility of Sulfo-NHS can be affected by the ionic strength of the buffer. High concentrations of salts, such as those found in Phosphate-Buffered Saline (PBS), can decrease the solubility of some sulfo-NHS-containing compounds.[10]

-

pH: While pH has a more pronounced effect on the stability of Sulfo-NHS, it can also influence its solubility, although this is not as well-documented.

-

Temperature: Temperature can affect solubility, with gentle warming sometimes used to aid in the dissolution of related compounds.[10]

Stability and Hydrolysis

A critical consideration when working with Sulfo-NHS is its limited stability in aqueous solutions due to hydrolysis. The ester linkage in both NHS and Sulfo-NHS esters is susceptible to cleavage by water, a reaction that is highly dependent on pH. The rate of hydrolysis increases significantly with increasing pH.

The hydrolysis of Sulfo-NHS is a competing reaction during the amine coupling process. Therefore, it is crucial to prepare Sulfo-NHS solutions immediately before use and to control the pH of the reaction to maximize the efficiency of the desired conjugation.

The chemical pathway of Sulfo-NHS hydrolysis is illustrated in the diagram below.

Solubility of Sulfo-NHS in Different Buffers: A Qualitative Overview

The choice of buffer is critical for successful bioconjugation reactions involving Sulfo-NHS. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the activated carboxyl group.[4][9] The following table summarizes the suitability and common usage of various buffers for Sulfo-NHS chemistry.

| Buffer System | pH Range for Use with Sulfo-NHS | Suitability and Common Applications |

| MES (2-(N-morpholino)ethanesulfonic acid) | 4.7 - 6.0 | Highly Recommended for Activation Step: MES is a non-amine, non-carboxylate buffer, making it ideal for the initial activation of carboxyl groups with EDC and Sulfo-NHS, where a lower pH is optimal for the carbodiimide reaction.[6] |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Highly Recommended for Conjugation Step: PBS is the most common buffer for the second step of the conjugation, the reaction of the Sulfo-NHS ester with primary amines, which is most efficient at a neutral to slightly basic pH.[6] |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.2 - 8.5 | Suitable: HEPES is another non-amine buffer that can be used for the amine-coupling step. |

| Borate Buffer | 8.0 - 9.0 | Suitable: Borate buffers can be used for the amine-coupling step, particularly when a slightly higher pH is desired to increase the reaction rate.[12] |

| Bicarbonate/Carbonate Buffer | 8.5 - 9.5 | Suitable: Similar to borate buffers, these can be used for the amine-coupling step at a more alkaline pH. |

| Tris (Tris(hydroxymethyl)aminomethane) Buffer | Not Applicable | Incompatible: Tris contains a primary amine and will quench the reaction by reacting with the Sulfo-NHS ester.[4][9] |

| Glycine Buffer | Not Applicable | Incompatible: Glycine is an amino acid and contains a primary amine, making it unsuitable for use with Sulfo-NHS.[9] |

Experimental Protocol for Determining the Solubility of Sulfo-NHS

Given the lack of specific quantitative solubility data, researchers may need to determine the solubility of Sulfo-NHS in their specific buffer system. The following protocol outlines a general method for determining the equilibrium solubility of a compound.

Principle

This method involves creating a saturated solution of Sulfo-NHS in the desired buffer by adding an excess of the solid compound. The solution is allowed to reach equilibrium, after which the undissolved solid is removed. The concentration of the dissolved Sulfo-NHS in the clear supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound salt (Sulfo-NHS) powder

-

Desired aqueous buffer (e.g., 0.1 M MES, pH 6.0; 0.1 M PBS, pH 7.4)

-

Microcentrifuge tubes or glass vials

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer or HPLC system

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Sulfo-NHS powder to a known volume of the desired buffer in a microcentrifuge tube or vial. The exact amount should be well above the expected solubility.

-

Seal the container tightly.

-

-

Equilibration:

-

Incubate the mixture at a constant temperature (e.g., room temperature, 25°C) for a sufficient period to reach equilibrium. This may take several hours.

-

Agitate the mixture continuously using an orbital shaker or periodic vortexing to facilitate dissolution.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

For complete removal of any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification of Dissolved Sulfo-NHS:

-

Using UV-Vis Spectrophotometry:

-

Measure the absorbance of the clear filtrate at the appropriate wavelength. Sulfo-NHS is known to absorb in the UV range.

-

Determine the concentration using a standard curve prepared with known concentrations of Sulfo-NHS in the same buffer.

-

-

Using HPLC:

-

Analyze the clear filtrate using a validated HPLC method. A method based on Hydrophilic Interaction Chromatography (HILIC) has been described for the quantification of Sulfo-NHS.

-

Calculate the concentration based on a standard curve.

-

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of Sulfo-NHS in the tested buffer at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.

-

The workflow for this experimental protocol is visualized in the following diagram.

Conclusion

This compound is a cornerstone reagent for bioconjugation in aqueous media due to its excellent water solubility. While specific quantitative solubility limits in various buffers are not well-defined in the literature, its qualitative solubility is sufficient for a wide range of applications at typical working concentrations. The stability of Sulfo-NHS is a critical parameter, with hydrolysis being a significant competing reaction that is accelerated at higher pH. Therefore, careful selection of non-amine buffers and immediate use of freshly prepared solutions are paramount for successful and reproducible conjugation outcomes. For applications requiring precise knowledge of solubility limits, the experimental protocol provided in this guide offers a robust framework for its determination.

References

- 2. interchim.fr [interchim.fr]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. store.sangon.com [store.sangon.com]

- 7. carlroth.com [carlroth.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. covachem.com [covachem.com]

- 10. benchchem.com [benchchem.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to N-Hydroxysulfosuccinimide Sodium (Sulfo-NHS) and NHS Esters in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of N-Hydroxysulfosuccinimide sodium (Sulfo-NHS) and N-Hydroxysuccinimide (NHS) esters, two pivotal classes of amine-reactive reagents in the field of bioconjugation. Understanding the nuanced differences in their chemical properties, reactivity, and handling is critical for the successful design and execution of experiments ranging from protein labeling to targeted drug delivery.

Core Chemical Differences and Properties

The fundamental distinction between NHS and Sulfo-NHS esters lies in the addition of a sodium sulfonate group (–SO₃⁻Na⁺) to the N-hydroxysuccinimide ring of the latter.[1][2] This seemingly minor modification imparts significant differences in their physical and chemical properties, which in turn dictate their respective applications.

N-Hydroxysuccinimide (NHS) Esters: These are the traditional, non-sulfonated amine-reactive reagents. Lacking the charged sulfonate group, NHS esters are generally hydrophobic and insoluble in aqueous solutions.[1][3] Consequently, they must first be dissolved in an organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being introduced into an aqueous reaction environment.[1][4]

This compound (Sulfo-NHS) Esters: The presence of the sulfonate group renders Sulfo-NHS esters water-soluble, allowing them to be directly dissolved in aqueous buffers.[3][] This property is highly advantageous as it eliminates the need for organic co-solvents, which can potentially denature proteins or compromise cell membrane integrity.[1][]

The key ramification of this structural difference is its effect on cell membrane permeability. The hydrophobic nature of NHS esters allows them to readily cross the lipid bilayer of cell membranes, leading to the labeling of both cell surface and intracellular proteins.[1][6] In stark contrast, the negatively charged sulfonate group of Sulfo-NHS esters prevents their passive diffusion across the cell membrane, making them the reagent of choice for exclusively targeting and labeling proteins on the exterior of intact cells.[1][7][8]

Data Presentation: Comparative Properties

| Property | N-Hydroxysuccinimide (NHS) Ester | This compound (Sulfo-NHS) Ester | Reference(s) |

| Molecular Formula | C₄H₅NO₃ | C₄H₄NNaO₆S | [9] |

| Molecular Weight | 115.09 g/mol | 217.13 g/mol | [9] |

| Solubility | Requires organic solvents (DMSO, DMF) | Water-soluble | [1][3][7] |

| Cell Membrane Permeability | Permeable | Impermeable | [1][6][7] |

| Primary Application | General and intracellular protein labeling | Cell surface protein labeling | [1][10] |

| Reaction pH Optimum | 7.0 - 9.0 | 7.0 - 9.0 | [1][3] |

| Half-life of Ester at pH 7.0 | 4 - 5 hours | Hours (stated to be somewhat more stable than NHS) | [6][11][12] |

| Half-life of Ester at pH 8.6 | 10 minutes | Minutes | [10][11][13] |

Reaction Chemistry and Mechanism

Both NHS and Sulfo-NHS esters react with primary amines (–NH₂) to form stable amide bonds.[1] In proteins, these primary amines are found at the N-terminus and on the side chain of lysine (Lys) residues. The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the ester, leading to the formation of an amide bond and the release of the N-hydroxysuccinimide or N-hydroxysulfosuccinimide leaving group.[1]

A critical competing reaction is the hydrolysis of the ester group in aqueous solutions, which regenerates the original carboxyl group and releases the NHS or Sulfo-NHS leaving group.[1][12] The rate of this hydrolysis is pH-dependent, increasing significantly at higher pH values.[11][12] This underscores the importance of performing conjugation reactions within the optimal pH range and using freshly prepared reagent solutions.

Mandatory Visualizations

Chemical Structures

Caption: Chemical structures of NHS and Sulfo-NHS.

Reaction Mechanism with Primary Amines

Caption: Reaction of an NHS/Sulfo-NHS ester with a primary amine.

Comparative Experimental Workflow

Caption: Comparative workflows for Sulfo-NHS and NHS ester labeling.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with Sulfo-NHS Esters

This protocol provides a general methodology for labeling proteins on the surface of intact, live cells.

Materials:

-

Cells (adherent or in suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-Biotin)

-

Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

-

Reaction tubes or culture plates

Methodology:

-

Cell Preparation:

-

For adherent cells, wash the culture plate three times with ice-cold PBS to completely remove any amine-containing culture medium.[1]

-

For suspension cells, pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet three times with ice-cold PBS.[1]

-

Resuspend the final cell pellet in ice-cold PBS to a concentration of 1 x 10⁶ to 25 x 10⁶ cells/mL.[1][14]

-

-

Labeling Reaction:

-

Immediately before use, prepare the Sulfo-NHS ester solution by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL or 2-5 mM).[1][14]

-

Add the Sulfo-NHS ester solution to the cell suspension.[1]

-

Incubate the reaction for 30 minutes to 1 hour. It is recommended to perform the incubation at 4°C (on ice) to minimize the internalization of the label via endocytosis.[1][14]

-

-

Quenching:

-

Washing and Downstream Analysis:

Protocol 2: General Protein Labeling with NHS Esters

This protocol outlines a general procedure for conjugating an NHS ester to a purified protein in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)

-

NHS ester labeling reagent

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5)[4][15]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Methodology:

-

Protein Preparation:

-

NHS Ester Stock Solution Preparation:

-

Labeling Reaction:

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

-

-

Purification:

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term use or at –20°C to –80°C for long-term storage.[16]

-

Conclusion

The choice between Sulfo-NHS and NHS esters is fundamentally dictated by the experimental objective. For applications requiring the specific and exclusive labeling of proteins on the outer surface of living cells, the water-soluble and membrane-impermeable Sulfo-NHS esters are the unequivocally superior choice.[1][10] For general protein conjugation in vitro, where membrane permeability is not a concern, traditional NHS esters remain a robust and widely used option, provided that the potential effects of the required organic co-solvents on protein stability are considered. A thorough understanding of their distinct properties is paramount for any researcher employing amine-reactive chemistry in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. covachem.com [covachem.com]

- 4. interchim.fr [interchim.fr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Sulfo-NHS (N-hydroxysulfosuccinimide), No-Weigh™ Format - FAQs [thermofisher.com]

- 8. Surface protein biotinylation [protocols.io]

- 9. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lumiprobe.com [lumiprobe.com]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

stability of Sulfo-NHS in aqueous solutions

An In-depth Technical Guide to the Stability and Application of Sulfo-NHS in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysulfosuccinimide (Sulfo-NHS) is a critical reagent in bioconjugation, widely employed to create stable, amine-reactive esters from carboxyl groups, primarily through carbodiimide-mediated reactions with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The addition of a sulfonate group to the N-hydroxysuccinimide ring significantly increases its water solubility compared to its non-sulfonated counterpart, NHS.[1][2][3] This property makes Sulfo-NHS esters ideal for modifying proteins and other biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and cell viability.[1] Furthermore, the negative charge of the sulfonate group prevents Sulfo-NHS esters from crossing cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.[1][4]

Despite its utility, the stability of the Sulfo-NHS ester in aqueous solutions is a critical consideration for successful and reproducible bioconjugation. The ester is susceptible to hydrolysis, a competing reaction that can significantly reduce the efficiency of the desired amine coupling. This guide provides a comprehensive overview of the factors influencing Sulfo-NHS stability, quantitative data on its hydrolysis rates, and detailed experimental protocols for its use.

The Chemistry of Sulfo-NHS Activation and Conjugation

The primary application of Sulfo-NHS is to enhance the efficiency of EDC-mediated coupling reactions.[5][6] The process can be broken down into two key steps:

-

Activation of Carboxyl Groups: EDC reacts with a carboxyl group (-COOH) to form a highly reactive and unstable O-acylisourea intermediate. This intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxyl group.[2][6]

-

Formation of a Semi-Stable Sulfo-NHS Ester: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[2][6] This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea, allowing for a more controlled and efficient reaction with primary amines.

-

Amine Reaction: The Sulfo-NHS ester reacts with a primary amine (-NH2), typically from the N-terminus or the side chain of a lysine residue on a protein, to form a stable amide bond.[][8]

The efficiency of this overall process is largely dependent on the stability of the Sulfo-NHS ester in the reaction buffer.

Factors Affecting the Stability of Sulfo-NHS Esters in Aqueous Solutions

The stability of Sulfo-NHS esters is primarily influenced by pH, temperature, and buffer composition. The dominant competing reaction is hydrolysis, where the ester is cleaved by water, releasing N-hydroxysulfosuccinimide and regenerating the carboxyl group, rendering the molecule inactive for conjugation.[2][4][]

Effect of pH

The rate of hydrolysis of Sulfo-NHS esters is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates significantly.[4][9][10] While the reaction with primary amines is also more efficient at alkaline pH (typically pH 7.2-8.5), a compromise must be made to minimize hydrolysis while ensuring efficient conjugation.[4][]

Effect of Temperature

Lower temperatures slow down the rate of hydrolysis.[4] For this reason, many protocols recommend performing the labeling reaction at 4°C (on ice) to minimize both the hydrolysis of the Sulfo-NHS ester and the potential for internalization of the label by live cells.[1]

Buffer Composition

The choice of buffer can also impact the stability of Sulfo-NHS esters. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the ester.[4][10] It has also been noted that organic, non-nucleophilic buffers like MES (2-(N-morpholino)ethanesulfonic acid) or Bis-Tris may extend the half-life of NHS-type esters compared to inorganic phosphate buffers.[9]

Quantitative Stability Data

The hydrolysis rates of Sulfo-NHS esters are comparable to those of their non-sulfonated NHS counterparts.[1][2][3][11][12] The following tables summarize the available quantitative data on the half-life of these esters in aqueous solutions.

| pH | Temperature | Half-life | Reference(s) |

| 7.0 | 0°C | 4-5 hours | [1][4] |

| 7.0 | Not Specified | 4-5 hours | [2][3][11] |

| 8.0 | Not Specified | 1 hour | [2][3][11] |

| 8.6 | 4°C | 10 minutes | [4] |

| 8.6 | Not Specified | 10 minutes | [2][3][11] |

Table 1: Half-life of (Sulfo-)NHS Esters at Various pH Values and Temperatures.

| Buffer Type | pH | Relative Half-life Comparison | Reference(s) |

| Organic (MES, BisTris) | 6, 7 | Extended half-life | [9] |

| Inorganic (Phosphate) | 6, 7 | Shorter half-life | [9] |

Table 2: Influence of Buffer Composition on the Half-life of (Sulfo-)NHS Esters.

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Protein Conjugation

This protocol describes the activation of a carboxyl-containing molecule (e.g., a protein) followed by conjugation to an amine-containing molecule.

Materials:

-

Protein to be activated (Protein #1)

-

Molecule to be conjugated (Protein #2, containing primary amines)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or other non-amine, non-carboxylate buffer)

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (e.g., PBS)[10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0; hydroxylamine, glycine, or lysine at 20-50 mM[3][11]

-

Desalting columns

Procedure:

Step A: Activation of Protein #1

-

Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.[5]

-

Immediately add Sulfo-NHS to a final concentration of 5 mM.[5][11]

-

Incubate the reaction for 15 minutes at room temperature.[5][11]

-

(Optional) To quench the EDC, add β-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.[5]

-

Remove excess EDC, Sulfo-NHS, and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

Step B: Conjugation to Protein #2

-

Immediately add the activated Protein #1 solution to a solution of Protein #2 in Coupling Buffer. A molar excess of the molecule to be conjugated is often used.[5]

-

Allow the reaction to proceed for 2 hours at room temperature.[5]

-

Quench the reaction by adding Quenching Buffer and incubating for 15 minutes. This will hydrolyze any unreacted Sulfo-NHS esters.

-

Purify the final conjugate using dialysis or size-exclusion chromatography to remove quenching reagents and unreacted molecules.[5]

Protocol 2: Cell Surface Protein Labeling with a Sulfo-NHS Ester Reagent

This protocol is for labeling proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold, amine-free Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-Biotin)

-

Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cells three times with ice-cold PBS.

-

For suspension cells, pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet three times with ice-cold PBS.

-

Resuspend the cells in ice-cold PBS at a concentration of 1-25 x 10⁶ cells/mL.[1]

-

-

Labeling Reaction:

-

Immediately before use, prepare the Sulfo-NHS ester solution by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL).[1]

-

Add the Sulfo-NHS ester solution to the cells and incubate for 30 minutes to 1 hour at 4°C (on ice). Incubation at 4°C is preferred to minimize the internalization of the label.[1]

-

-

Quenching:

-

To stop the reaction, add the Quenching Buffer to the cells and incubate for 5-15 minutes at room temperature.[1]

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove excess labeling reagent and byproducts.[1]

-

-

The labeled cells are now ready for downstream analysis.

Analytical Method: Monitoring Hydrolysis

The hydrolysis of Sulfo-NHS esters can be monitored spectrophotometrically. The N-hydroxysulfosuccinimide byproduct absorbs light in the 260-280 nm range.[3][4] By measuring the increase in absorbance at this wavelength over time in a solution containing the Sulfo-NHS ester but no primary amines, the rate of hydrolysis can be determined. More advanced methods, such as Hydrophilic Interaction Chromatography (HILIC), can also be used for the precise quantification of NHS and Sulfo-NHS.[13][14]

Visualizations

Caption: Competing reactions of a Sulfo-NHS ester.

Caption: Workflow for a two-step EDC/Sulfo-NHS conjugation.

Conclusion and Best Practices

The use of Sulfo-NHS to create water-soluble, amine-reactive esters is a cornerstone of modern bioconjugation. However, the inherent instability of the Sulfo-NHS ester in aqueous solutions necessitates careful planning and execution of experiments. The competing hydrolysis reaction is a critical factor that can reduce conjugation efficiency.

To ensure optimal and reproducible results, the following best practices are recommended:

-

pH Control: Perform the activation of carboxyl groups in a slightly acidic buffer (pH 4.5-7.2) and the subsequent amine coupling in a buffer with a pH between 7.2 and 7.5 to balance reaction efficiency and ester stability.[2][10][11]

-

Temperature Management: Conduct reactions at room temperature or 4°C to minimize the rate of hydrolysis, especially during long incubation periods.[1][4]

-

Buffer Selection: Always use non-amine, non-carboxylate buffers for the activation step, such as MES. For the coupling step, phosphate-buffered saline (PBS) is a common choice.[10][11]

-

Reagent Preparation: Prepare Sulfo-NHS ester solutions immediately before use.[1] While Sulfo-NHS reagents are water-soluble, dissolving them first in an anhydrous organic solvent like DMSO or DMF and then adding them to the aqueous reaction can improve stability during storage of the stock solution.[8]

-

Prompt Use: Use activated molecules promptly, as the Sulfo-NHS ester will hydrolyze over time, even under optimal conditions.[2][11]

By understanding the principles of Sulfo-NHS stability and adhering to these best practices, researchers can harness the full potential of this versatile reagent for a wide range of applications in research, diagnostics, and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 8. covachem.com [covachem.com]

- 9. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. store.sangon.com [store.sangon.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 14. d-nb.info [d-nb.info]

A Technical Guide to the Aqueous Stability and Hydrolysis Rate of N-Hydroxysulfosuccinimide Sodium (Sulfo-NHS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) is a critical reagent in bioconjugation, widely employed to enhance the efficiency of carbodiimide-mediated coupling reactions, such as those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). By reacting with a carboxyl group in the presence of EDC, Sulfo-NHS forms a semi-stable, amine-reactive Sulfo-NHS ester.[1][2][3][4] This intermediate is significantly more stable in aqueous solutions than the O-acylisourea intermediate formed by EDC alone, allowing for higher coupling yields and enabling two-step conjugation strategies.[2][3][5]

The key advantage of Sulfo-NHS over its non-sulfonated analog, NHS, is the presence of a sulfonate group (SO₃⁻), which imparts superior water solubility.[3][4][6] This allows conjugation reactions to be performed in entirely aqueous buffers, avoiding the use of organic solvents that can be detrimental to protein structure and function.[7][] However, the ester linkage in both NHS and Sulfo-NHS is susceptible to hydrolysis, a competing reaction that regenerates the carboxyl group and releases the N-hydroxysulfosuccinimide leaving group. The rate of this hydrolysis is a crucial parameter, as it dictates the effective lifetime of the activated molecule and influences the efficiency of the desired conjugation reaction. This guide provides an in-depth analysis of the factors governing Sulfo-NHS hydrolysis, quantitative data on its stability, and detailed protocols for its assessment.

Factors Influencing the Hydrolysis Rate

The stability of a Sulfo-NHS ester in an aqueous environment is primarily dictated by the solution's pH. Temperature and buffer composition also play significant roles.

-

pH: This is the most critical factor. The rate of hydrolysis increases significantly with rising pH.[7][9] Reactions involving Sulfo-NHS esters are most efficient at a pH range of 7 to 8 for coupling with primary amines.[1][4] However, in this range, the competing hydrolysis reaction becomes more pronounced. At pH values above 8.0, the hydrolysis rate accelerates dramatically, significantly shortening the half-life of the active ester.[1][4][9]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability of the active ester, conjugation reactions are often performed at room temperature or 4°C.[7][9]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided during the conjugation step as they will compete with the target molecule for reaction with the Sulfo-NHS ester.[9][10] These reagents can, however, be used to quench the reaction.[1][4]

Quantitative Data on Hydrolysis Rate

Quantitative data for the hydrolysis of Sulfo-NHS esters specifically is less commonly published than for its non-sulfonated analog, N-hydroxysuccinimide (NHS) esters. However, it is widely reported that the sulfonate group increases the aqueous stability of the ester.[2][11] The data for NHS esters are therefore often used as a conservative benchmark. The half-life of NHS esters is highly dependent on pH, as summarized in the table below.

| Compound | pH | Temperature (°C) | Half-life |

| NHS Ester | 7.0 | 0 - 4 | 4 - 5 hours |

| NHS Ester | 8.0 | 4 | 1 hour |

| NHS Ester | 8.6 | 4 | 10 minutes |

Table 1: Summary of pH-dependent hydrolysis rates for generic N-hydroxysuccinimide (NHS) esters in aqueous solution.[1][3][4][9] Sulfo-NHS esters are generally considered to be more stable under similar conditions.[2][11]

Experimental Protocols for Measuring Hydrolysis Rate

Determining the hydrolysis rate of a Sulfo-NHS ester is critical for optimizing conjugation protocols. The most common method involves monitoring the release of the N-hydroxysulfosuccinimide byproduct, which absorbs strongly in the 260-280 nm range.[9][11] A more advanced method utilizes Hydrophilic Interaction Chromatography (HILIC).

Spectrophotometric Method

This protocol provides a general framework for measuring the hydrolysis rate by monitoring the increase in UV absorbance.

Materials:

-

Sulfo-NHS or a Sulfo-NHS ester compound

-

Aqueous buffers of desired pH values (e.g., 50 mM MES at pH 6.0, 50 mM Phosphate at pH 7.5, 50 mM Borate at pH 8.5)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Buffer Preparation: Prepare a series of non-amine, non-carboxylate buffers at various pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5). Ensure the ionic strength is consistent across all buffers.

-

Instrument Setup: Set the spectrophotometer to the desired temperature (e.g., 25°C) and the measurement wavelength to 260 nm.

-

Reagent Preparation: Prepare a concentrated stock solution of the Sulfo-NHS ester in a dry, water-miscible organic solvent (like DMSO) or, if sufficiently soluble, directly in a low pH buffer immediately before use.[6][10]

-

Initiate Reaction: Add a small volume of the stock solution to a pre-warmed cuvette containing the reaction buffer to achieve the desired final concentration. Mix quickly and thoroughly.

-

Data Acquisition: Immediately begin recording the absorbance at 260 nm (A₂₆₀) at regular time intervals. The frequency of readings should be adjusted based on the expected rate of hydrolysis (e.g., every minute for high pH, every 15 minutes for neutral pH).

-

Data Analysis:

-

Plot the A₂₆₀ values versus time.

-

The reaction follows pseudo-first-order kinetics. The half-life (t₁/₂) can be determined from the rate constant (k), which is derived from the slope of the natural logarithm of the absorbance change over time.

-

HILIC Method for Quantification

A more sophisticated method for quantifying NHS or Sulfo-NHS involves separating the parent compound from its hydrolysis product using Hydrophilic Interaction Chromatography (HILIC). This technique is highly sensitive and robust.[12][13]

Materials:

-

HPLC system with UV detector

-

HILIC column (e.g., zwitterionic silica-based)

-

Mobile phase components (e.g., Acetonitrile, Ammonium Acetate buffer)

-

Sulfo-NHS standard

Procedure:

-

Sample Incubation: Incubate the Sulfo-NHS ester in the buffer of interest as described in the spectrophotometric method. Take aliquots at various time points and quench the reaction (e.g., by rapid freezing or acidification).

-

Chromatographic Separation: Inject the samples onto the HILIC column. An isocratic mobile phase, for instance, 90% acetonitrile and 10% 10 mM aqueous ammonium acetate (pH 7.5), can be used to separate Sulfo-NHS from its parent ester.[12]

-

Detection: Monitor the elution profile using a UV detector at 220 nm or 260 nm.[12]

-

Quantification: Create a calibration curve using known concentrations of a Sulfo-NHS standard. Use this curve to determine the concentration of hydrolyzed Sulfo-NHS in the experimental samples at each time point.

-

Data Analysis: Plot the concentration of the remaining active ester versus time and calculate the half-life using first-order decay kinetics.

Visualizations

Hydrolysis Pathway of a Sulfo-NHS Ester

The following diagram illustrates the fundamental hydrolysis reaction where the ester linkage is cleaved by water.

Caption: Hydrolysis of a Sulfo-NHS ester in an aqueous environment.

Experimental Workflow for Measuring Hydrolysis Rate

This flowchart outlines the key steps in a typical spectrophotometric experiment to determine the hydrolysis half-life of a Sulfo-NHS ester.

Caption: Workflow for spectrophotometric analysis of Sulfo-NHS ester hydrolysis.

Conclusion

Understanding the hydrolysis rate of this compound is paramount for its effective use in bioconjugation. The stability of the amine-reactive Sulfo-NHS ester is highly pH-dependent, with a significantly shorter half-life at alkaline pH values. While Sulfo-NHS is more stable than its non-sulfonated counterpart, its hydrolysis remains a critical competing reaction that must be managed to ensure high conjugation efficiency. By carefully controlling pH, temperature, and buffer conditions, and by using freshly prepared reagents, researchers can optimize protocols to favor amidation over hydrolysis, leading to the successful formation of stable bioconjugates for applications ranging from basic research to drug development.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. interchim.fr [interchim.fr]

- 4. store.sangon.com [store.sangon.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Sulfo-NHS (N-hydroxysulfosuccinimide), 5 g - FAQs [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. covachem.com [covachem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Core Principles of Sulfo-NHS Reactivity

An In-depth Technical Guide on Sulfo-NHS Functional Group Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and applications of Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters, a class of amine-reactive crosslinkers crucial for bioconjugation, diagnostics development, and drug delivery systems.

Sulfo-NHS esters are water-soluble derivatives of N-hydroxysuccinimide (NHS) esters. The addition of a sulfonate group to the succinimide ring imparts high water solubility, a key advantage over their NHS counterparts. This allows for conjugation reactions to be performed in aqueous environments without the need for organic solvents, which can be detrimental to the structure and function of biomolecules like proteins.[1][2]

The primary mode of action for Sulfo-NHS esters is their reaction with primary amines (-NH₂) present on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues. This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, while the Sulfo-NHS group is released as a leaving group.[1][]

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester.

-

Amide Bond Formation: A stable amide bond is formed, and the N-hydroxysulfosuccinimide is released.

Caption: Reaction of a Sulfo-NHS ester with a primary amine to form a stable amide bond.

Factors Influencing Reactivity

The efficiency of Sulfo-NHS ester conjugation is influenced by several factors:

-

pH: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is typically between 7.2 and 8.5.[4][5] At lower pH values, primary amines are protonated and thus non-nucleophilic, inhibiting the reaction. At higher pH, the rate of hydrolysis of the Sulfo-NHS ester increases significantly, which competes with the aminolysis reaction and reduces the overall yield.[4][6]

-

Temperature: Reactions are typically carried out at room temperature or 4°C. Lowering the temperature can help to minimize hydrolysis of the ester, but may also slow down the rate of the desired aminolysis reaction.[7]

-

Concentration of Reactants: Higher concentrations of the protein and the Sulfo-NHS ester can lead to more efficient conjugation. For dilute protein solutions, a higher molar excess of the Sulfo-NHS ester is often required to achieve a desired degree of labeling.[8][9]

-

Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the Sulfo-NHS ester.[10] Phosphate, carbonate-bicarbonate, and borate buffers are commonly used.[4]

Quantitative Data on Stability and Reactivity

| Ester Type | pH | Temperature | Half-life |

| NHS Ester | 7.0 | 0°C | 4-5 hours[4][6] |

| NHS Ester | 8.0 | Not Specified | 1 hour[6] |

| NHS Ester | 8.6 | 4°C | 10 minutes[4][6] |

| Sulfo-NHS Ester | 7.0 | Not Specified | Hours[1] |

| Sulfo-NHS Ester | 8.6 | Not Specified | Minutes[1] |

Note: The half-life of Sulfo-NHS esters is generally considered to be comparable to or slightly better than that of NHS esters under similar conditions.

Experimental Protocols

General Protocol for Protein Labeling with a Sulfo-NHS Ester

This protocol provides a general guideline for the conjugation of a Sulfo-NHS ester to a protein.

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., from Tris buffer or ammonium salts), perform a buffer exchange into a suitable amine-free buffer.

-

-

Sulfo-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the Sulfo-NHS ester in the same amine-free buffer or in a small amount of high-purity, amine-free dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

-

The concentration of the stock solution will depend on the desired molar excess for the reaction.

-

-

Conjugation Reaction:

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.[10] Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted Sulfo-NHS ester and byproducts by dialysis or size-exclusion chromatography (e.g., using a desalting column).[6]

-

Caption: A typical experimental workflow for labeling a protein with a Sulfo-NHS ester.

Protocol for Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin

This protocol is designed for the specific labeling of proteins on the outer surface of live cells, leveraging the membrane impermeability of Sulfo-NHS esters.[1][11][12]

-

Cell Preparation:

-

Wash cells (adherent or in suspension) three times with ice-cold, amine-free phosphate-buffered saline (PBS), pH 7.2-8.0, to remove any amine-containing culture medium.[11]

-

For suspension cells, pellet the cells by centrifugation between washes.

-

Resuspend the final cell pellet in ice-cold PBS at a concentration of 1-25 x 10⁶ cells/mL.

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS. A typical starting concentration is 0.25-1 mg/mL.

-

Add the Sulfo-NHS-Biotin solution to the cell suspension.

-

Incubate for 30 minutes on ice or at 4°C with gentle mixing. Incubation at low temperature minimizes the internalization of the biotin label.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer (e.g., 100 mM glycine or Tris in PBS) to the cell suspension.

-

Incubate for 10-15 minutes at 4°C.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and byproducts.

-

-

Downstream Processing:

-

The biotinylated cells are now ready for downstream applications, such as cell lysis for protein extraction and subsequent affinity purification of biotinylated proteins using streptavidin-agarose beads.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting EGFR/IGF-IR Functional Crosstalk in 2D and 3D Triple-Negative Breast Cancer Models to Evaluate Tumor Progression [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. interchim.fr [interchim.fr]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Applications of N-Hydroxysulfosuccinimide Sodium in Proteomics

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysulfosuccinimide sodium (Sulfo-NHS) is a water-soluble reagent crucial for a variety of applications in proteomics, primarily due to its ability to react with primary amines on proteins to form stable amide bonds.[1] Its key feature is the negatively charged sulfonate group, which renders it membrane-impermeable, making it an ideal tool for specifically targeting and labeling cell surface proteins.[1][2] This guide provides a comprehensive overview of the core applications of Sulfo-NHS in proteomics, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications of Sulfo-NHS in Proteomics

The unique chemical properties of Sulfo-NHS lend it to several key applications in the study of proteins:

-

Cell Surface Protein Labeling: Sulfo-NHS is widely used to label proteins on the outer surface of living cells.[3][4] Its inability to cross the cell membrane ensures that only extracellularly exposed proteins are modified, allowing for the specific study of the "surface proteome" or "proteosurfaceome."[1][3] This is invaluable for understanding protein localization, trafficking, and interactions at the cell surface.[1]

-

Protein Cross-linking: In conjunction with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS is instrumental in zero-length cross-linking of proteins.[5] This technique is used to study protein-protein interactions by covalently linking interacting molecules.[6]

-

Biotinylation: Sulfo-NHS esters of biotin are commonly used to attach biotin tags to proteins.[2][7] This biotinylation allows for the subsequent detection, purification, and immobilization of proteins due to the high-affinity interaction between biotin and streptavidin.[8]

-

Fluorescent Labeling: By using fluorescent dye-conjugated Sulfo-NHS esters, researchers can covalently attach fluorescent probes to proteins for visualization and quantification in techniques like flow cytometry and microscopy.[9]

Comparative Analysis of Sulfo-NHS and NHS Esters

The choice between Sulfo-NHS and its water-insoluble counterpart, NHS (N-hydroxysuccinimide), is dictated by the experimental goal. The following table summarizes their key differences:

| Feature | Sulfo-NHS Esters | NHS Esters |

| Water Solubility | High | Low to Insoluble |

| Membrane Permeability | Impermeable | Permeable |

| Requirement for Organic Solvents | No (dissolves in aqueous buffers) | Yes (typically dissolved in DMSO or DMF) |

| Primary Application | Cell surface protein labeling | Intracellular and general protein labeling |

| Potential for Intracellular Labeling | Minimal to none | High |

| Cell Viability | Generally higher due to aqueous reaction conditions | Can be compromised by organic solvents |

| Reaction Environment | Aqueous buffers (e.g., PBS) at pH 7.2-8.5 | Requires addition of organic solvent to aqueous buffer |

| Hydrolysis Half-life (pH 7, 0°C) | Similar to NHS esters, but the aqueous environment can influence the rate. | 4-5 hours |

Data sourced from BenchChem.[1]

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with Sulfo-NHS-Biotin

This protocol describes the biotinylation of cell surface proteins on adherent or suspension cells.

Materials:

-

Cells of interest

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0[10]

-

EZ-Link™ Sulfo-NHS-LC-Biotin[4]

-

Quenching Buffer: 100 mM glycine in ice-cold PBS[10]

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.[1]

-

For suspension cells, pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet three times with ice-cold PBS. Resuspend the cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.[10]

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a 1.0 mg/mL solution of Sulfo-NHS-LC-Biotin in ice-cold PBS.[10] This results in an approximately 2 mM biotin reagent concentration.[10]

-

Add the Sulfo-NHS-LC-Biotin solution to the cells.

-

Incubate the reaction for 30 minutes at 4°C (on ice) with gentle rocking.[4][10] Incubation at 4°C is recommended to minimize the internalization of the label.[1]

-

-

Quenching:

-

Washing:

-

Downstream Analysis:

-

The biotinylated cells are now ready for downstream applications such as cell lysis, protein extraction, and affinity purification using streptavidin-conjugated beads.[2]

-

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surface protein biotinylation [protocols.io]

- 5. proteochem.com [proteochem.com]

- 6. benchchem.com [benchchem.com]

- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to EDC and Sulfo-NHS Crosslinking Chemistry

For Researchers, Scientists, and Drug Development Professionals